1,2-Dihydroxy-3-methylanthraquinone
Overview
Description
1,2-Dihydroxy-3-methylanthraquinone is a dihydroxyanthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 1 and 2 and a methyl group at position 3 .
Synthesis Analysis
The synthesis of 2-substituted 1,3-dihydroxy anthraquinones involves treating phthalic anhydride with 2-methyl resorcinol .Molecular Structure Analysis
The molecular formula of 1,2-Dihydroxy-3-methylanthraquinone is C15H10O4. It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The crystal structure of a similar compound, 1,5-dihydroxy-3,4-dimethoxy-2-methylanthraquinone, was established by X-ray crystallographic analysis .Chemical Reactions Analysis
Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .Physical And Chemical Properties Analysis
1,2-Dihydroxy-3-methylanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 460.3±45.0 °C at 760 mmHg, and a flash point of 246.3±25.2 °C .Scientific Research Applications
Field
This compound has been studied in the field of oncology , specifically for its effects on osteosarcoma .
Summary of Application
HMA, a Chinese medicine monomer found in the extract of Oldenlandia diffusa, exerts significant inhibitory effects on various tumors . It has been found to inhibit the proliferation and metastasis capacity of osteosarcoma cells .
Methods of Application
The methods used to investigate the effects of HMA on osteosarcoma included RNA-sequence, plasmid infection, RNA interference, Western blotting, and immunofluorescence assay . The proliferation and metastasis capacity of osteosarcoma cells was detected by CCK-8, colony formation, transwell assays, and Annexin V-fluorescein isothiocyanate/propidium iodide staining .
Results
HMA was found to regulate MYC to inhibit osteosarcoma proliferation and DNA damage repair through the PI3K/AKT signaling pathway . It was found to impair homologous recombination repair through the MYC-CHK1-RAD51 pathway .
Application in Anticancer Research
Field
HMA has also been studied in the broader field of anticancer research .
Summary of Application
Anthraquinones, including HMA, are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . They form the core of various anticancer agents .
Methods of Application
The methods used to study the anticancer effects of anthraquinones include cell-based models and key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Results
Most of the anthraquinone-based compounds, including HMA, inhibit cancer progression by targeting essential cellular proteins .
Application in Antioxidant Research
Field
HMA has been studied in the field of antioxidant research .
Summary of Application
HMA demonstrates antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Methods of Application
The methods used to study the antioxidant effects of HMA include various in vitro and in vivo models .
Results
HMA was found to exhibit antioxidant activity, although the specific results and quantitative data are not provided in the source .
Application in Antiviral Research
Field
HMA has been studied in the field of antiviral research .
Summary of Application
HMA is used to study the inhibition of replication of poliovirus types 2 and 3 (Picornaviridae) in vitro .
Methods of Application
The methods used to study the antiviral effects of HMA include in vitro models .
Results
HMA was found to inhibit the replication of poliovirus types 2 and 3 in vitro .
Application in Anticancer Research
Field
HMA has been studied in the field of anticancer research .
Summary of Application
HMA induced apoptotic mediated cell death in malignant cells via the mitochondrial pathway by inhibiting receptor Src tyrosine kinase .
Methods of Application
The methods used to study the anticancer effects of HMA include various in vitro and in vivo models .
Results
HMA was found to exhibit anticancer activity, although the specific results and quantitative data are not provided in the source .
Application in Antiepileptic Research
Field
HMA has been studied in the field of antiepileptic research .
Summary of Application
HMA demonstrates antiepileptic activity . Antiepileptic drugs are medications used to prevent seizures.
Methods of Application
The methods used to study the antiepileptic effects of HMA include various in vitro and in vivo models .
Results
HMA was found to exhibit antiepileptic activity, although the specific results and quantitative data are not provided in the source .
properties
IUPAC Name |
1,2-dihydroxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGCTACMMYJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330372 | |
Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydroxy-3-methylanthraquinone | |
CAS RN |
602-63-1 | |
Record name | 602-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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